Benzo[B]thiophene-6-OL
Overview
Description
Benzo[B]thiophene-6-OL is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Medicinal Chemistry Applications : Benzo[b]thiophene molecules are crucial in synthetic medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. New benzo[b]thiophene derivatives show promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Sridhar Pai, 2010).
Broad Range of Medicinal Applications : These compounds are used in medicinal chemistry for antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They also serve as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).
Photochemical Applications : Benzo[b]thiophene's photooxidation in aqueous solutions is studied to understand the behavior of polycyclic aromatic sulfur heterocycles in environments like oil spills in oceans. This research helps in environmental chemistry and pollution studies (Andersson & Bobinger, 1992).
Pharmaceutical Development : Certain benzo[b]thiophene derivatives are significant due to their role as selective estrogen receptor modulators. Innovative methods for synthesizing these compounds, especially those with heteroatoms at specific positions, contribute to pharmaceutical research (David et al., 2005).
Ophthalmic Applications : Derivatives like benzo[b]thiophene-2-sulfonamide exhibit potent ocular hypotensive effects, making them candidates for treating conditions like glaucoma (Graham et al., 1989).
Antimicrobial Agents against Drug-Resistant Bacteria : Benzo[b]thiophene acylhydrazones show potential as antimicrobial agents, especially against multidrug-resistant Staphylococcus aureus, highlighting their importance in addressing antibiotic resistance (Barbier et al., 2022).
Organic Semiconductors and Photoelectric Materials : These compounds have applications in organic semiconducting materials, contributing to the field of materials science and electronics (Dawei Yue & Richard C Larock, 2002).
Gold-Catalyzed Synthesis for Diverse Applications : An efficient gold-catalyzed method for synthesizing benzo[b]thiophenes from alkynyl thioanisoles broadens their applicability in various domains, including pharmaceuticals and materials science (Dillon et al., 2018).
Inhibitors in Neurodegenerative Diseases : Benzo[b]thiophen-3-ols are studied as potential inhibitors for human monoamine oxidase, suggesting their role in treating neurodegenerative diseases (Guglielmi et al., 2019).
Mechanism of Action
Target of Action
Benzo[B]thiophene-6-OL, also known as 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, primarily targets the Estrogen receptor alpha and Nuclear receptor coactivator 2 in humans . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes.
Mode of Action
The compound’s interaction with the Estrogen receptor alpha and Nuclear receptor coactivator 2 may influence the regulation of gene expression .
Biochemical Pathways
Given its interaction with the estrogen receptor alpha and nuclear receptor coactivator 2, it is likely that it influences pathways related to gene expression and cellular regulation .
Result of Action
It is known to interact with key receptors, potentially influencing gene expression and cellular regulation
Safety and Hazards
Future Directions
Benzo[b]thiophenes have a wide range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a significant role in the advancement of organic semiconductors . Therefore, the synthesis of Benzo[B]thiophene-6-OL and its derivatives continues to attract intensive research .
Properties
IUPAC Name |
1-benzothiophen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZFPKUMCZPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172906 | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-39-4 | |
Record name | Benzo[b]thiophene-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19301-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019301394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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